1-bromoisoquinolin-4-ol
Description
1-Bromoisoquinolin-4-ol is a brominated isoquinoline derivative with the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol (estimated based on analogous compounds) . It features a bromine atom at the 1-position and a hydroxyl group at the 4-position of the isoquinoline ring. This structural arrangement confers unique chemical properties, such as enhanced polarity due to the hydroxyl group and reactivity influenced by the bromine substituent.
Properties
CAS No. |
59050-69-0 |
|---|---|
Molecular Formula |
C9H6BrNO |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-4-ol can be synthesized through several methods. One common approach involves the bromination of isoquinolin-4-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the isoquinoline ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted isoquinolin-4-ol derivatives.
- Oxidation reactions produce isoquinolin-4-one derivatives.
- Reduction reactions result in dehalogenated or reduced isoquinoline compounds .
Scientific Research Applications
1-Bromoisoquinolin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of dyes, pigments, and advanced materials
Mechanism of Action
The mechanism of action of 1-bromoisoquinolin-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in binding interactions and reactivity. The compound’s effects are mediated through pathways involving covalent or non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and biological activity of 1-bromoisoquinolin-4-ol are influenced by both the halogen (bromine) and the hydroxyl group. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₆BrNO | 224.05 | Br (1), OH (4) | Bromine, Hydroxyl |
| 1-Chloroisoquinolin-4-ol | C₉H₆ClNO | 179.61 | Cl (1), OH (4) | Chlorine, Hydroxyl |
| 4-Bromoisoquinoline | C₉H₆BrN | 208.06 | Br (4) | Bromine |
| 7-Bromoisoquinolin-1-ol | C₉H₆BrNO | 224.05 | Br (7), OH (1) | Bromine, Hydroxyl |
| 1-Bromoisoquinolin-4-amine | C₉H₇BrN₂ | 223.07 | Br (1), NH₂ (4) | Bromine, Amine |
Key Observations :
- Halogen Impact: Bromine’s larger atomic size and lower electronegativity compared to chlorine (e.g., 1-chloroisoquinolin-4-ol) result in slower nucleophilic substitution reactions but greater stability in aromatic systems .
- Hydroxyl vs. Amine: Replacing the hydroxyl group in this compound with an amine (as in 1-bromoisoquinolin-4-amine) increases basicity and alters hydrogen-bonding interactions, affecting solubility and target binding .
Key Findings :
- The hydroxyl group in this compound enhances solubility, improving bioavailability compared to non-hydroxylated analogs like 4-bromoisoquinoline .
- Chlorine analogs (e.g., 1-chloroisoquinolin-4-amine) exhibit stronger anticancer activity due to higher electrophilicity, enabling covalent interactions with biological targets .
- Bromine’s hydrophobic bulk may enhance blood-brain barrier penetration, making this compound a candidate for central nervous system-targeted therapies .
Physicochemical Properties
Table 3: Physicochemical Comparisons
| Property | This compound | 1-Chloroisoquinolin-4-ol | 4-Bromoisoquinoline |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 3.2 |
| Water Solubility (mg/mL) | 0.5 | 1.2 | 0.1 |
| Melting Point (°C) | 180–185 | 170–175 | 195–200 |
Analysis :
- The hydroxyl group in this compound reduces LogP (increased polarity) compared to 4-bromoisoquinoline, enhancing aqueous solubility .
- Chlorine’s smaller size in 1-chloroisoquinolin-4-ol allows tighter crystal packing, lowering the melting point relative to brominated analogs .
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